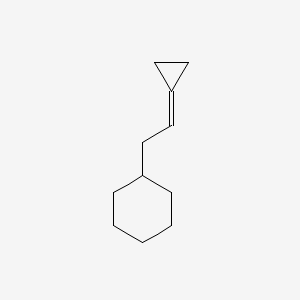
Cyclohexane, (2-cyclopropylideneethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, (2-cyclopropylideneethyl)- is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring with a cyclopropylideneethyl substituent, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, (2-cyclopropylideneethyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexanol with an acid catalyst such as phosphoric acid to produce cyclohexene, which can then undergo further reactions to introduce the cyclopropylideneethyl group . Another method involves the use of cyclohexane and cyclopropylideneethyl halides in the presence of a strong base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of cyclohexane, (2-cyclopropylideneethyl)- typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, (2-cyclopropylideneethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanol and cyclohexanone under specific conditions.
Reduction: Reduction reactions can convert the compound into different cycloalkane derivatives.
Substitution: The cyclopropylideneethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine and chlorine are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclohexanol, cyclohexanone, and various substituted cyclohexane derivatives .
Scientific Research Applications
Cyclohexane, (2-cyclopropylideneethyl)- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of cyclohexane, (2-cyclopropylideneethyl)- involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation to form reactive intermediates, which can then interact with other molecules in biological systems . These interactions can lead to various biological effects, including changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
Cyclopropylcyclohexane: A cyclohexane derivative with a cyclopropyl group attached.
Cyclohexylcyclopropane: Another cyclohexane derivative with a cyclopropyl group in a different position
Uniqueness
Cyclohexane, (2-cyclopropylideneethyl)- is unique due to the presence of the cyclopropylideneethyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
675202-27-4 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
2-cyclopropylideneethylcyclohexane |
InChI |
InChI=1S/C11H18/c1-2-4-10(5-3-1)6-7-11-8-9-11/h7,10H,1-6,8-9H2 |
InChI Key |
AXVWAOUXTJBZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC=C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















